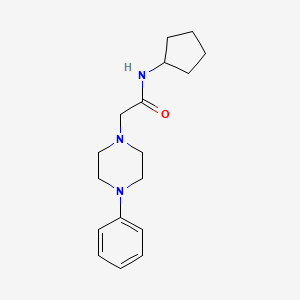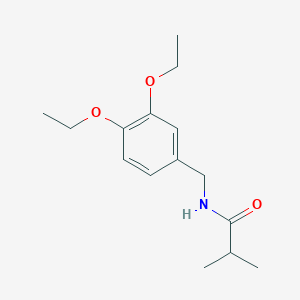
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain.
Wirkmechanismus
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive antagonist at the glycine site of the NMDA receptor. It blocks the activity of the receptor by preventing the binding of glycine, which is required for the receptor to function properly. This results in a reduction in the activity of the receptor and a decrease in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which is a major excitatory neurotransmitter. This leads to a decrease in neuronal activity and a reduction in the transmission of excitatory signals. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the specific role of these receptors in various neurological disorders and physiological processes. However, one of the limitations of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is its potential to cause neurotoxicity at high doses. It is important to use N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide at appropriate concentrations to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity. Finally, there is a need for further research to understand the role of NMDA receptors in pain perception and addiction, and the potential use of NMDA receptor antagonists such as N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in the treatment of these conditions.
Conclusion
In conclusion, N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is a selective NMDA receptor antagonist that has been extensively used in scientific research to study the role of these receptors in various neurological disorders and physiological processes. Its mechanism of action involves blocking the activity of NMDA receptors by preventing the binding of glycine. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, including its potential use as a therapeutic agent for neurological disorders and the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity.
Synthesemethoden
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a four-step process. The first step involves the reaction of cyclopentylamine with ethyl chloroacetate to produce N-ethylcyclopentylamine. The second step involves the reaction of N-ethylcyclopentylamine with benzyl chloroformate to produce N-benzyl-N-ethylcyclopentylamine. In the third step, N-benzyl-N-ethylcyclopentylamine is reacted with 4-phenylpiperazine to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. The final step involves the removal of the benzyl group using hydrogenation to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is used to block NMDA receptors and study their role in these disorders. It is also used to study the effects of NMDA receptor blockade on pain perception, addiction, and depression.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-6-4-5-7-15)14-19-10-12-20(13-11-19)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYCDFICSUQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)

![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)


![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)